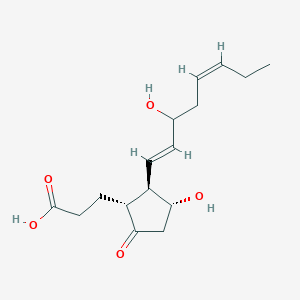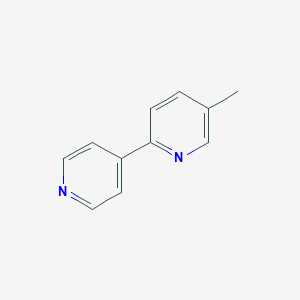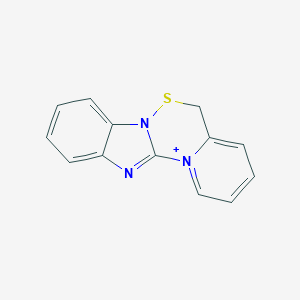![molecular formula C20H15N3O3 B025501 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid CAS No. 100039-63-2](/img/structure/B25501.png)
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, also known as IKK-2 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the IKK-2 enzyme, which plays a crucial role in the inflammatory response and the regulation of cell growth and survival. In
Mécanisme D'action
The mechanism of action of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid involves the inhibition of the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme. 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid is a key regulator of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response and the regulation of cell growth and survival. By inhibiting 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid can prevent the activation of NF-κB and reduce inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce the severity of inflammatory bowel disease and prevent the development of liver fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid in lab experiments is its potency and specificity. It is a highly potent inhibitor of the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme and has been shown to have minimal off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid. One potential direction is the development of more potent and selective 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid inhibitors that can be used in clinical settings. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other inflammatory and autoimmune diseases. Finally, the use of this compound in combination with other anti-inflammatory and anti-cancer agents could lead to improved treatment outcomes for patients with these conditions.
Méthodes De Synthèse
The synthesis of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been described in several research papers. One of the most common methods involves the reaction of 2-methylimidazole-4-carbaldehyde with indole-3-acetic acid, followed by the addition of benzoic acid and a coupling reagent such as EDC or DIC. The resulting product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme, which is a key regulator of the NF-κB signaling pathway. This pathway plays a crucial role in the inflammatory response and the regulation of cell growth and survival. By inhibiting 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has the potential to be used as an anti-inflammatory and anti-cancer agent.
Propriétés
Numéro CAS |
100039-63-2 |
|---|---|
Nom du produit |
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid |
Formule moléculaire |
C20H15N3O3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid |
InChI |
InChI=1S/C20H15N3O3/c1-13-21-17(12-22-11-10-14-4-2-3-5-18(14)22)19(24)23(13)16-8-6-15(7-9-16)20(25)26/h2-12H,1H3,(H,25,26)/b17-12+ |
Clé InChI |
HJWKNTSKQQKAID-UHFFFAOYSA-N |
SMILES isomérique |
CC1=N/C(=C/N2C=CC3=CC=CC=C32)/C(=O)N1C4=CC=C(C=C4)C(=O)O |
SMILES |
CC1=NC(=CN2C=CC3=CC=CC=C32)C(=O)N1C4=CC=C(C=C4)C(=O)O |
SMILES canonique |
CC1=NC(=CN2C=CC3=CC=CC=C32)C(=O)N1C4=CC=C(C=C4)C(=O)O |
Synonymes |
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxo-imidazol-1-yl]benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)



![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)




![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)